6-(Hydroxymethyl)-1-methylpiperidin-2-one
Description
6-(Hydroxymethyl)-1-methylpiperidin-2-one (CAS No. 20845-30-1) is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a hydroxymethyl group at the 6-position and a methyl group at the 1-position. This structure combines hydrophilic (hydroxymethyl) and lipophilic (methyl) moieties, making it a versatile scaffold in medicinal chemistry and drug design. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.
Properties
IUPAC Name |
6-(hydroxymethyl)-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(5-9)3-2-4-7(8)10/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFMUHWDTCSCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272838 | |
| Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-30-1 | |
| Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6th position. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-1-methylpiperidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(carboxymethyl)-1-methylpiperidin-2-one.
Reduction: Formation of 6-(hydroxymethyl)-1-methylpiperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following table highlights key structural analogs and their similarity to 6-(Hydroxymethyl)-1-methylpiperidin-2-one, based on CAS registry data and molecular descriptors:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 6-(Hydroxymethyl)piperidin-2-one | 174419-15-9 | 1.00 | Lacks 1-methyl substitution |
| (R)-6-(Hydroxymethyl)piperidin-2-one | 213532-95-7 | 1.00 | Enantiomer of unmethylated analog |
| (S)-6-(Hydroxymethyl)piperidin-2-one | 128726-47-6 | 0.94 | Chiral center at hydroxymethyl position |
| 5-Hydroxy-1-methylpiperidin-2-one | - | - | Hydroxyl at 5-position vs. hydroxymethyl |
Notes:
- The similarity score (0.92–1.00) reflects structural overlap, with the methyl group at the 1-position being the primary differentiating factor for the target compound .
- Enantiomeric analogs (e.g., (R)- and (S)-forms) exhibit identical similarity scores but differ in stereochemistry, which can significantly impact biological interactions .
Physicochemical Properties
A comparison of calculated or inferred properties:
| Property | 6-(Hydroxymethyl)-1-methylpiperidin-2-one | 6-(Hydroxymethyl)piperidin-2-one | (S)-6-(Hydroxymethyl)piperidin-2-one |
|---|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Molecular Weight (g/mol) | 143.18 | 129.16 | 129.16 |
| logP (Estimated) | ~0.5 | ~-0.2 | ~-0.2 |
| Hydrogen Bond Donors | 1 (hydroxymethyl) | 1 | 1 |
Key Observations :
- All analogs retain one hydrogen bond donor (hydroxymethyl/hydroxyl), suggesting moderate solubility in polar solvents .
6-(Hydroxymethyl)-1-methylpiperidin-2-one
- Chiral synthesis : As a building block for enantioselective drug development .
- Antifungal/anticancer activity : Analogous pyrimidine and piperidine derivatives with hydroxymethyl groups exhibit antifungal and cytotoxic properties (e.g., compounds in and ) .
5-Hydroxy-1-methylpiperidin-2-one
A related analog studied for cytotoxicity and binding interactions ():
- Demonstrated moderate cytotoxicity in cell-based assays.
- Molecular docking studies suggest affinity for enzymes involved in oxidative stress pathways .
6-(Hydroxymethyl)piperidin-2-one
Biological Activity
6-(Hydroxymethyl)-1-methylpiperidin-2-one, also known by its CAS number 20845-30-1, is a compound with notable biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 6-(Hydroxymethyl)-1-methylpiperidin-2-one is characterized by a piperidine ring with a hydroxymethyl group and a methyl substituent. This structure contributes to its lipophilicity and ability to interact with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Research indicates that 6-(Hydroxymethyl)-1-methylpiperidin-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's mechanism of action involves disrupting cellular membrane integrity and interfering with metabolic pathways, leading to cell death.
Anticancer Activity
The anticancer potential of 6-(Hydroxymethyl)-1-methylpiperidin-2-one has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. The compound induced apoptosis via the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.25 |
| Butyrylcholinesterase | 0.30 |
The inhibition of AChE suggests that this compound may have cognitive-enhancing effects, making it a candidate for further research in neurodegenerative diseases.
The biological activity of 6-(Hydroxymethyl)-1-methylpiperidin-2-one can be attributed to several mechanisms:
- Interaction with Biological Targets : The hydroxymethyl group can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes like AChE, the compound can alter enzyme function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
